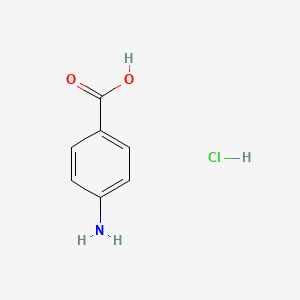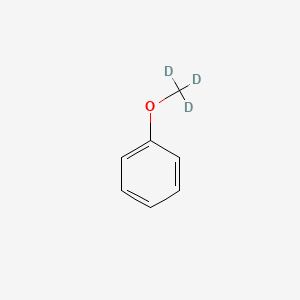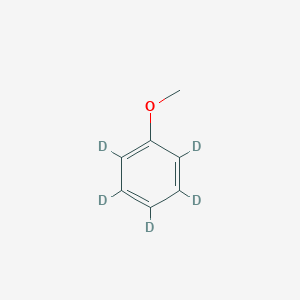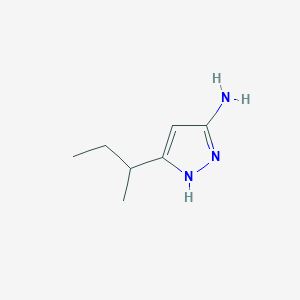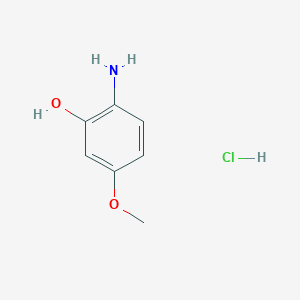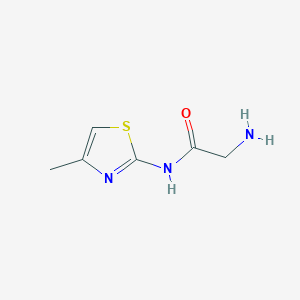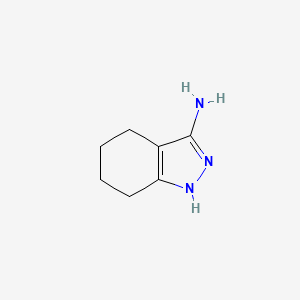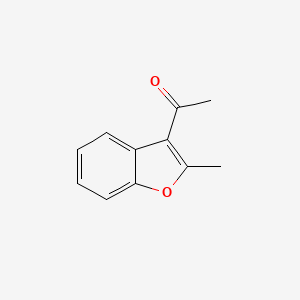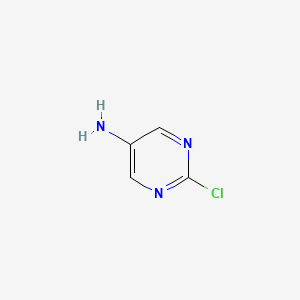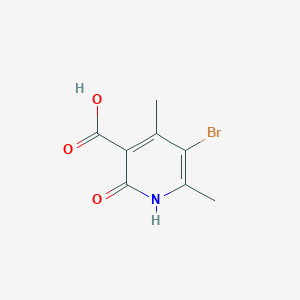
5-Bromo-2-hydroxy-4,6-dimethylpyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 5-Bromo-2-hydroxy-4,6-dimethylpyridine-3-carboxylic acid, is a brominated pyridine derivative with potential relevance in various chemical and pharmaceutical applications. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis, structural analysis, and chemical properties of closely related brominated pyridine derivatives. These insights can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated pyridine derivatives is a topic of interest in several papers. For instance, an efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is described, involving a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate and leading to the target compound with an overall yield of 67% . This synthesis involves regioselective reactions, which are crucial for obtaining the desired brominated product. Similarly, the synthesis of other brominated pyridine derivatives, such as 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, is achieved through a regioselective and efficient strategy, indicating the importance of controlling the position of bromine substituents in these compounds .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is characterized using various spectroscopic techniques. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is determined using single crystal X-ray diffraction, revealing two symmetry-independent molecules in the asymmetric unit . This level of structural detail is essential for understanding the molecular conformation and potential interactions within the crystal lattice.
Chemical Reactions Analysis
The reactivity of brominated pyridine derivatives is influenced by the presence of the bromine atom, which can participate in various chemical reactions. The papers do not provide specific details on the chemical reactions of 5-Bromo-2-hydroxy-4,6-dimethylpyridine-3-carboxylic acid, but the synthesis and functionalization of related compounds suggest that bromine acts as a reactive site for further transformations, such as nucleophilic substitutions or coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are closely related to their molecular structure. For instance, the presence of bromine and other substituents affects the melting point, solubility, and stability of these compounds. The crystal packing and hydrogen bonding patterns observed in the structural analysis of related compounds provide insights into the solid-state properties and potential intermolecular interactions . The vibrational spectroscopy data from the structural and spectroscopic evidence of hydrogen bonding in brominated pyridine derivatives further contribute to understanding the chemical properties of these compounds .
Applications De Recherche Scientifique
Application in Metabolic Studies
5-Bromo-2-hydroxy-4,6-dimethylpyridine-3-carboxylic acid and its derivatives have been used extensively in metabolic studies. A study focused on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolites, and elucidating the metabolic pathways involved (Kanamori et al., 2002). Similarly, the metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate, an antilipidaemic agent, was evaluated in rats, identifying primary metabolic pathways and major metabolites (Morioka et al., 1996).
Application in Chemical Synthesis and Analysis
The compound and its related chemicals have been employed in the synthesis and chemical analysis. For example, the synthesis and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones for iron(III) chelation were studied, revealing the potential for medical applications and the treatment of iron overload (Rai et al., 1998). Additionally, 5-Hydroxymethylfurfural, a derivative, was reviewed for its applications in organic synthesis, demonstrating its potential as a versatile building block for various chemicals and materials (Fan et al., 2019).
Application in Drug Discovery and Development
The compound has been pivotal in drug discovery and development processes. It has been part of studies exploring structure-activity relationships, like in the case of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides, highlighting its role in creating new analgesics (Ukrainets et al., 2016). Moreover, it has been used in the synthesis of 5‐Phenyl‐1‐(3‐pyridyl)‐1H‐1,2,4‐triazole‐3‐carboxylic Acid Derivatives, demonstrating significant anti-inflammatory activity (Rabea et al., 2006).
Application in Transporter and Excretion Studies
The compound has been involved in studying transporters and excretion mechanisms in biological systems. For instance, a study aimed to clarify the transporters responsible for the hepatobiliary transport of TA-0201CA, a metabolite of an orally active nonpeptide antagonist for endothelin receptors (Fukuda et al., 2010).
Propriétés
IUPAC Name |
5-bromo-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-3-5(8(12)13)7(11)10-4(2)6(3)9/h1-2H3,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAGHMXSHRYPJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1Br)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxy-4,6-dimethylpyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


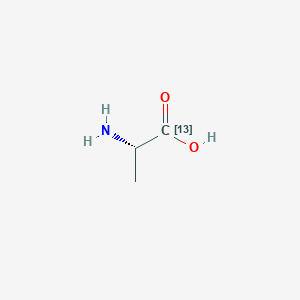
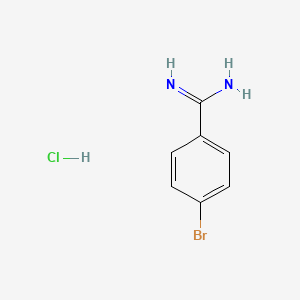

![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)
